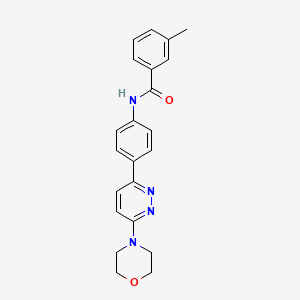
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic compound . It is not intended for human or veterinary use, but for research use only. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444.
Synthesis Analysis
The synthesis of similar compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized compounds were characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
By comparison with the related drug imatinib, it was concluded that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C22H22N4O2) and molecular weight (374.444).Wissenschaftliche Forschungsanwendungen
Subheading
DNA Binding and Staining ApplicationsThe bis-benzimidazole family, including Hoechst 33258, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Hoechst 33258 and its derivatives are extensively used as fluorescent DNA stains for various applications, such as chromosome and nuclear staining in plant cell biology, DNA content analysis in flow cytometry, and chromosome analysis. Beyond staining, Hoechst analogues are also used as radioprotectors and topoisomerase inhibitors, demonstrating their potential for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antioxidant Capacity Assays
Subheading
Analytical Methods for Antioxidant CapacityABTS radical cation-based assays, including the ABTS/PP decolorization assay, are crucial for determining antioxidant capacity. Despite some limitations, such as the need to understand specific reaction pathways and the possibility of bias in comparing antioxidants due to specific reactions like coupling, ABTS-based assays are valuable. They are especially recommended for monitoring changes in the same antioxidant system during storage and processing, highlighting the need for further in-depth studies to clarify the contribution of coupling reactions to total antioxidant capacity and the specificity and relevance of oxidation products (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Drug Degradation and Environmental Impact
Subheading
Advanced Oxidation Processes for Drug DegradationAdvanced oxidation processes (AOPs) are increasingly used to treat pharmaceutical compounds in water, such as acetaminophen (ACT), due to their ability to generate different kinetics, mechanisms, and by-products. This review provides comprehensive insights into the by-products, biotoxicity, and degradation pathways of ACT, highlighting the need for enhanced AOP systems to mitigate environmental threats posed by pharmaceutical pollutants. The study underscores the importance of investigating the degradation of ACT using AOP systems to ensure environmental safety and promote sustainable water management (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Wirkmechanismus
Target of Action
The primary targets of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide It’s known that this compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various biological targets, influencing cellular processes.
Mode of Action
The exact mode of action of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide It’s known that molecules of this class are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains . This suggests that the compound may interact with its targets through similar bonding patterns, leading to changes in the target’s function.
Biochemical Pathways
The specific biochemical pathways affected by 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide It’s known that phenylpyrazoles can influence various biochemical pathways depending on their specific targets . The downstream effects of these pathways would depend on the specific cellular context and the nature of the targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide The molecular weight of the compound is 374444, which could influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant effects on cellular processes, potentially influencing cell signaling, metabolism, or other cellular functions .
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use.
Zukünftige Richtungen
Research on similar compounds, such as imatinib, is ongoing. For example, imatinib is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) . Additionally, new methods for the synthesis of organic compounds, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-3-2-4-18(15-16)22(27)23-19-7-5-17(6-8-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGUKWLOIEKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

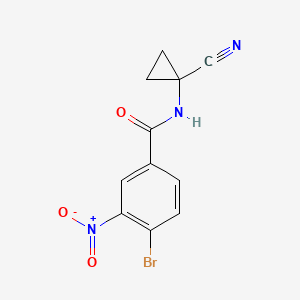
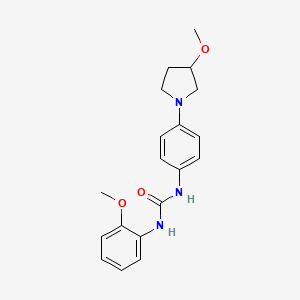
![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)

![(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2632360.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)
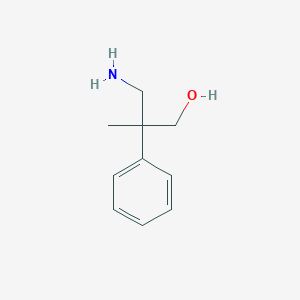
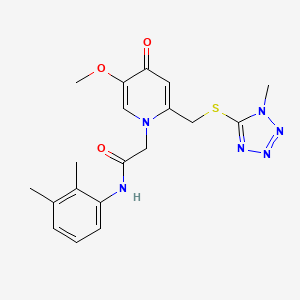
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)
![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)
